Isoxazole-3-carbonitrile
Overview
Description
Isoxazole-3-carbonitrile: Comprehensive Analysis
Synthesis Analysis
The synthesis of isoxazole-3-carbonitrile derivatives and related compounds has been explored through various methods. For instance, a sequential one-pot, four-component condensation reaction has been developed to synthesize a new series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, showcasing the compound's utility in multicomponent reactions . Additionally, the synthesis of 3-imino-benzopyrano[2,3-c]isoxazoles through heterocyclization of 2-imino-2H-1-benzopyrano 3-carbonitrile derivatives with hydroxylamine has been reported, further demonstrating the compound's versatility in organic synthesis .
Molecular Structure Analysis
Crystal structure analysis of isoxazole-3-carbonitrile derivatives, such as 3-(4-ethylphenyl)-3H-chromeno[4,3-c]isoxazole-3a(4H)-carbonitrile, has been conducted using single-crystal X-ray diffraction data. This analysis provides detailed information on the molecular geometry and intermolecular interactions, which are crucial for understanding the compound's reactivity and potential applications .
Chemical Reactions Analysis
Isoxazole-3-carbonitrile undergoes various chemical reactions that highlight its reactivity. For example, the regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile has been optimized to yield chloro-aryl and methyl-isothiazole-4-carbonitriles . The electrophilic reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile has been kinetically investigated, revealing its potential to form sigma-complexes and contribute to S(N)Ar reactions . Furthermore, the pyrolysis of isoxazole has been revisited, identifying new primary products and the pivotal role of the vinylnitrene in the process .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole-3-carbonitrile derivatives are influenced by their molecular structure and the nature of substituents. The papers provided do not directly discuss the physical properties such as melting point, boiling point, or solubility of isoxazole-3-carbonitrile. However, the chemical properties can be inferred from the reactivity studies and synthesis methods described, which suggest that the compound and its derivatives are reactive intermediates in organic synthesis and can be manipulated under various conditions to yield a wide range of heterocyclic compounds .
Scientific Research Applications
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Acetylcholinesterase Inhibitors
- Field : Pharmacology
- Application : Isoxazole derivatives have been tested for their in-vitro acetylcholinesterase (AChE) activity . AChE inhibition is a common treatment for early stages of Alzheimer’s disease .
- Methods : The isoxazoles were synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . The in-vitro activity was measured by an adapted version of Ellman’s assay .
- Results : The most potent compound in the series exhibited a moderate inhibitory activity (50% inhibitory concentration = 134.87 μm) .
-
Antimicrobial Potentials
- Field : Microbiology
- Application : Novel functionalized isoxazole derivatives have been synthesized as potential antimicrobial agents .
- Methods : The specific methods of synthesis are not detailed in the source .
- Results : The results of the antimicrobial efficacy of these compounds are not provided in the source .
-
Green Multicomponent Synthesis
- Field : Organic Chemistry
- Application : An efficient, environmentally friendly, economical, rapid and mild procedure was developed for the synthesis of novel functionalized isoxazole derivatives as antimicrobial potentials .
- Methods : Multicomponent reaction between malononitrile, hydroxylamine hydrochloride and different aryl or heteroaryl aldehydes afforded novel 5-amino-isoxazole-4-carbonitriles in good product yields and short reaction times . Deep eutectic solvent K2CO3/glycerol was used as catalytic reaction media .
- Results : Broad-spectrum antimicrobial activities were observed with isoxazoles . In addition, antioxidant activity of isoxazole was proven on DPPH .
-
Metal-Free Synthetic Routes
- Field : Organic Chemistry
- Application : An impressive chemoselective pathway has been introduced to synthesize 1,2,3-triazole-isoxazole derivatives having peptide linkage using a completely metal-free catalyst .
- Methods : The specific methods of synthesis are not detailed in the source .
- Results : The results of the antimicrobial efficacy of these compounds are not provided in the source .
-
Green Multicomponent Synthesis
- Field : Organic Chemistry
- Application : An efficient, environmentally friendly, economical, rapid and mild procedure was developed for the synthesis of novel functionalized isoxazole derivatives as antimicrobial potentials .
- Methods : Multicomponent reaction between malononitrile, hydroxylamine hydrochloride and different aryl or heteroaryl aldehydes afforded novel 5-amino-isoxazole-4-carbonitriles in good product yields and short reaction times . Deep eutectic solvent K2CO3/glycerol was used as catalytic reaction media .
- Results : Broad-spectrum antimicrobial activities were observed with isoxazoles . In addition, antioxidant activity of isoxazole was proven on DPPH .
-
Metal-Free Synthetic Routes
- Field : Organic Chemistry
- Application : An impressive chemoselective pathway has been introduced to synthesize 1,2,3-triazole-isoxazole derivatives having peptide linkage using a completely metal-free catalyst .
- Methods : The specific methods of synthesis are not detailed in the source .
- Results : The results of the antimicrobial efficacy of these compounds are not provided in the source .
Safety And Hazards
Future Directions
Isoxazole and its derivatives, including Isoxazole-3-carbonitrile, have significant potential in the field of drug discovery due to their wide range of biological activities . Future research could focus on developing eco-friendly synthetic strategies for isoxazole synthesis and exploring its potential therapeutic uses .
properties
IUPAC Name |
1,2-oxazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O/c5-3-4-1-2-7-6-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBXULZTCLXFRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627036 | |
Record name | 1,2-Oxazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazole-3-carbonitrile | |
CAS RN |
68776-57-8 | |
Record name | 1,2-Oxazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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